molecular formula C9H13NS B1532549 3-[1-(Methylsulfanyl)ethyl]aniline CAS No. 1215308-75-0

3-[1-(Methylsulfanyl)ethyl]aniline

Cat. No.: B1532549
CAS No.: 1215308-75-0
M. Wt: 167.27 g/mol
InChI Key: OSTQWAREBXRUSD-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with a strong odor and is commonly used in the pharmaceutical, agricultural, and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfanyl)ethyl]aniline typically involves the reaction of 3-nitroacetophenone with methyl mercaptan under reducing conditions to form the corresponding aniline derivative . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder or tin chloride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, tin chloride, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Aniline derivatives

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines

Scientific Research Applications

3-[1-(Methylsulfanyl)ethyl]aniline has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfanyl)ethyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the aniline group donates electrons to form new bonds . Additionally, the methylsulfanyl group can undergo oxidation to form reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a similar structure but lacking the methylsulfanyl group.

    3-Methylthioaniline: Similar to 3-[1-(Methylsulfanyl)ethyl]aniline but with a different substitution pattern on the aromatic ring.

    4-Methylthioaniline: Another isomer with the methylsulfanyl group in the para position relative to the aniline group.

Uniqueness

This compound is unique due to the presence of both the aniline and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3-(1-methylsulfanylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTQWAREBXRUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(Methylsulfanyl)ethyl]aniline
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